6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-B]pyridine core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-B]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The adamantyl group is introduced via Friedel-Crafts alkylation, while the difluoromethyl group is added using difluoromethylating agents under controlled conditions. The ethyl and methyl groups are incorporated through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-4-(trifluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(1-Adamantyl)-4-(methyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
6-(1-Adamantyl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
Molecular Formula |
C20H25F2N3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H25F2N3/c1-3-25-19-17(11(2)24-25)15(18(21)22)7-16(23-19)20-8-12-4-13(9-20)6-14(5-12)10-20/h7,12-14,18H,3-6,8-10H2,1-2H3 |
InChI Key |
IYHVJLFMGVGZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F |
Origin of Product |
United States |
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